2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed novel synthetic routes to create a range of heterocyclic compounds, including thiazolo[3,2-a]pyrimidines, which are explored for their potential as anti-inflammatory, analgesic agents, and COX inhibitors. These studies highlight the compound's utility in synthesizing new chemical entities with significant biological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A variety of thiazoles and their derivatives have been synthesized and tested for antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, demonstrating the compound's potential application in developing new antimicrobial agents (Wardkhan et al., 2008).
Heterocyclic Synthesis Intermediates
The compound has served as an intermediate in the synthesis of thiazolo[3,2-a]pyridines, underscoring its role in creating diverse heterocyclic structures for potential therapeutic applications (Ammar et al., 2005).
Cytotoxic Activity
Research into certain acetamide derivatives, including structures related to the compound , has identified promising anticancer activities against a variety of cancer cell lines. This highlights the compound's potential as a lead structure for developing new anticancer agents (Al-Sanea et al., 2020).
Insecticidal Applications
Studies have also explored the synthesis of heterocycles incorporating a thiazole moiety for potential use as insecticidal agents against agricultural pests. This research avenue suggests the compound's potential application in developing new insecticides (Fadda et al., 2017).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-13-6-4-12(5-7-13)10-14(21)19-15-11(2)18-17-20(16(15)22)8-9-24-17/h4-9H,3,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFGQCMNFFXWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.